![molecular formula C10H16N2O3 B1297435 3-Oxo-2,6-diaza-bicyclo[3.2.2]nonane-6-carboxylic acid ethyl ester CAS No. 220828-11-5](/img/structure/B1297435.png)
3-Oxo-2,6-diaza-bicyclo[3.2.2]nonane-6-carboxylic acid ethyl ester
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Overview
Description
“3-Oxo-2,6-diaza-bicyclo[3.2.2]nonane-6-carboxylic acid ethyl ester”, also known as CADA, is a bicyclic compound that contains a nitrogen-containing heterocycle. It has a molecular weight of 212.25 .
Molecular Structure Analysis
The IUPAC name for this compound is “ethyl 3-oxo-2,6-diazabicyclo [3.2.2]nonane-6-carboxylate”. The InChI code for this compound is "1S/C10H16N2O3/c1-2-15-10 (14)12-6-7-3-4-8 (12)5-9 (13)11-7/h7-8H,2-6H2,1H3, (H,11,13)" .Scientific Research Applications
Synthesis and Structure Analysis
Structural Analysis : The structure of a related molecule, 6,6-dimethyl-4-trichloromethyl-3-oxa-bicyclo[3.1.0]hexan-2-one-1-carboxylic acid ethyl ester, was analyzed. This study highlighted the significant interplanar angle formed by different rings in the molecule, providing insights into its spatial configuration (Böcskei et al., 1998).
Synthetic Pathways : Research has been conducted on synthesizing stereocontrolled versions of similar compounds, like 2-Oxo-3-(N-Cbz-amino)-1-azabicyclo[4.3.0]nonane-9-carboxylic Acid Ester. This work is crucial for creating specific stereoisomers for further application in chemical synthesis (Mulzer et al., 2000).
Chemical Reactions and Properties
Ring Opening Reactions : Studies have been conducted on the opening of cyclopropane rings in related molecules. Understanding these reactions is essential for developing new synthetic pathways and discovering novel compounds (Boztaş et al., 2019).
Chemical Behavior Analysis : Research on bicyclic acids in oil sands process water, which includes similar compounds, has revealed the presence of over 100 bicyclic acids. Such studies are vital for environmental chemistry and understanding the behavior of these compounds in different contexts (Wilde et al., 2015).
Safety And Hazards
properties
IUPAC Name |
ethyl 3-oxo-2,6-diazabicyclo[3.2.2]nonane-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-2-15-10(14)12-6-7-3-4-8(12)5-9(13)11-7/h7-8H,2-6H2,1H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPLNJPUUNMAAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC2CCC1CC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40331163 |
Source
|
Record name | ethyl 3-oxo-4,7-diazabicyclo[3.2.2]nonane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40331163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-2,6-diaza-bicyclo[3.2.2]nonane-6-carboxylic acid ethyl ester | |
CAS RN |
220828-11-5 |
Source
|
Record name | ethyl 3-oxo-4,7-diazabicyclo[3.2.2]nonane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40331163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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